

AM-8735: A Technical Overview of a Potent MDM2 Inhibitor

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Compound of Interest

Compound Name: AM-8735

Cat. No.: B12432730

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Core Target and Mechanism of Action

AM-8735 is a potent and selective small molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.^{[1][2]} Its primary mechanism of action is the disruption of the protein-protein interaction (PPI) between MDM2 and the tumor suppressor protein p53.^{[3][4]}

In many cancers, the function of p53, often termed "the guardian of the genome," is compromised, not by mutation of the p53 gene itself, but by the overexpression of its negative regulator, MDM2.^[3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its ability to induce cell cycle arrest and apoptosis in response to cellular stress. **AM-8735** binds to the p53-binding pocket on MDM2, preventing MDM2 from interacting with and degrading p53. This leads to the stabilization and activation of p53, allowing it to resume its tumor-suppressive functions.

Quantitative Data

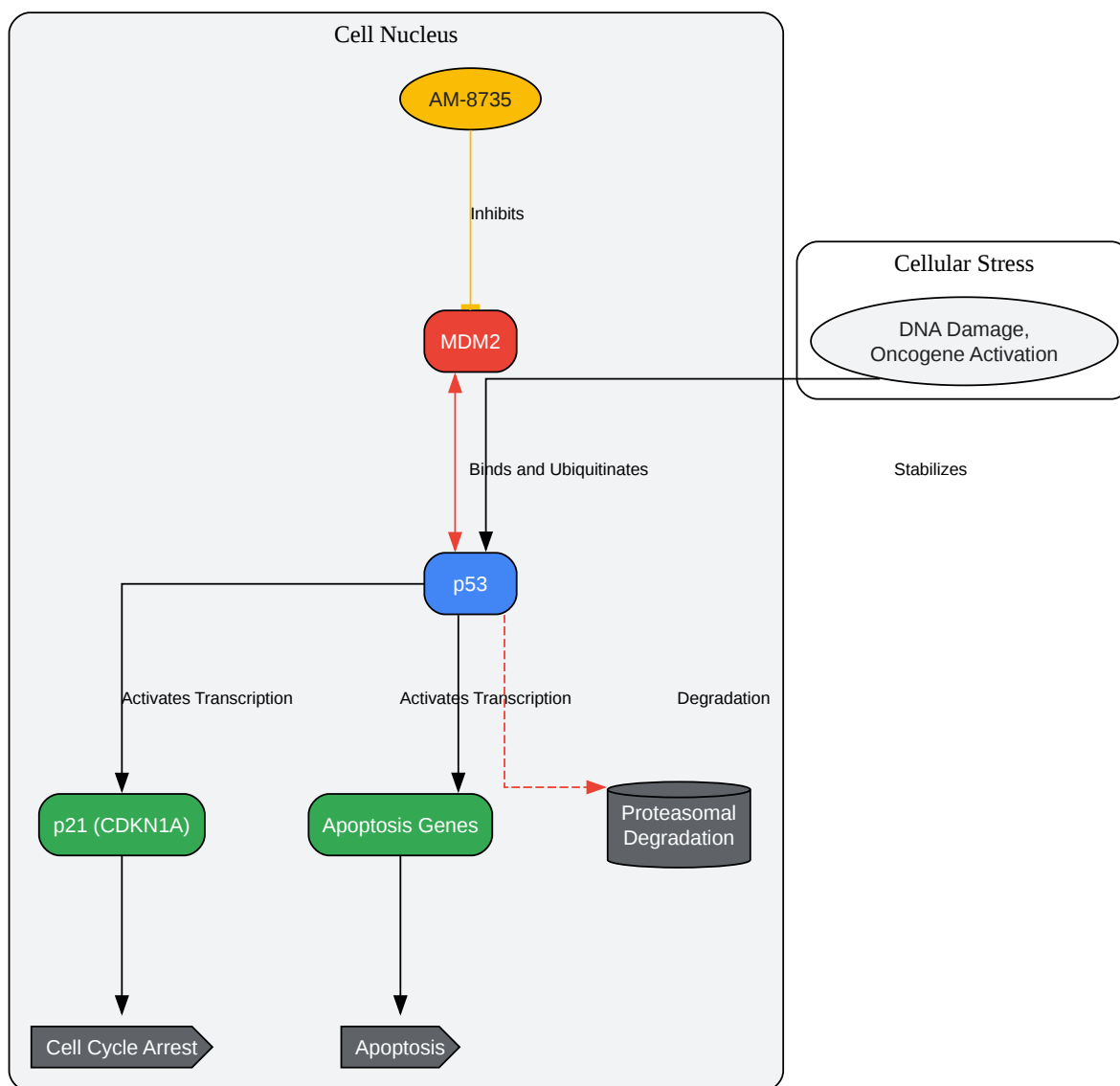
The available preclinical data for **AM-8735** demonstrates its high potency as an MDM2 inhibitor.

Compound	Target	Parameter	Value
AM-8735	MDM2	IC50	25 nM

Note: Further detailed quantitative data from preclinical and clinical studies are not readily available in the public domain.

Signaling Pathway

The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of **AM-8735**.



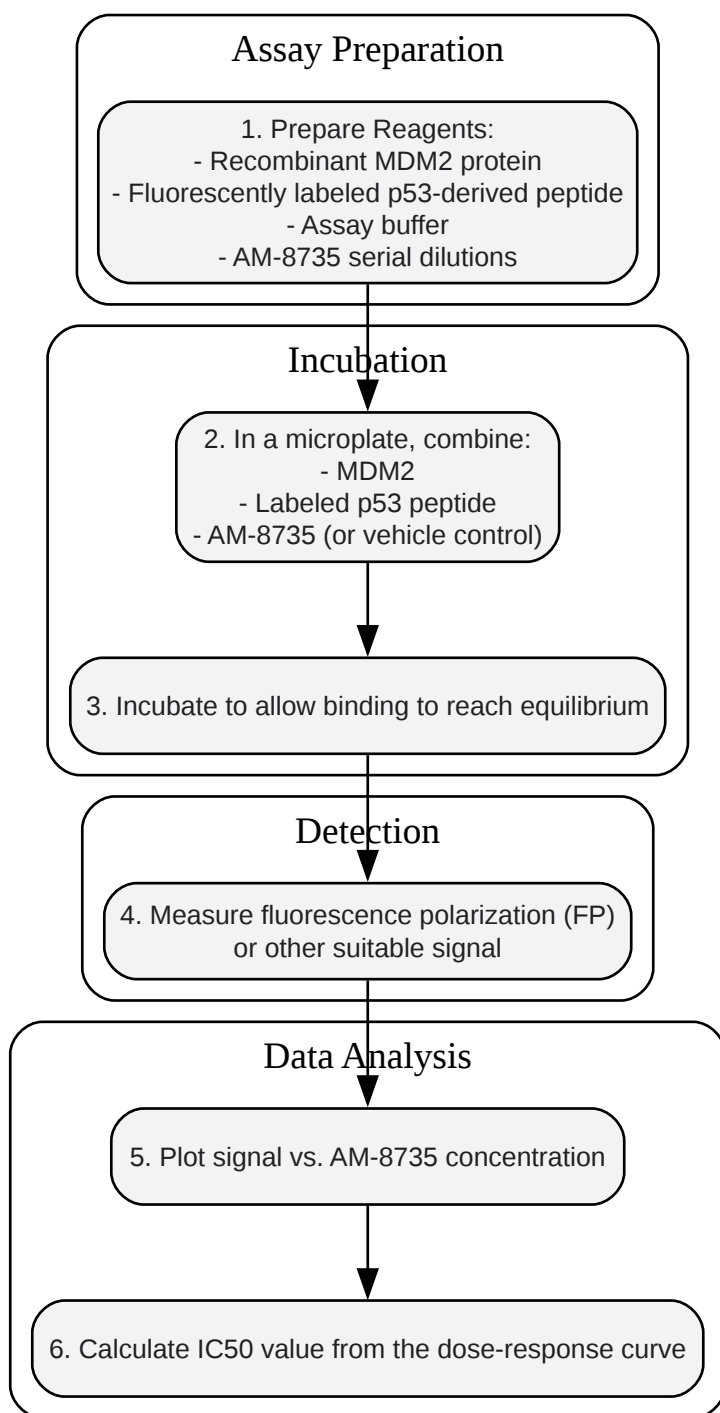
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Caption: The p53-MDM2 signaling pathway and the inhibitory action of **AM-8735**.

Experimental Protocols

Detailed experimental protocols for the studies determining the IC₅₀ of **AM-8735** are not publicly available. However, a general approach to determine the IC₅₀ for an inhibitor of a protein-protein interaction like p53-MDM2 would typically involve a competitive binding assay.

Generalized Competitive Binding Assay Workflow:



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Caption: A generalized workflow for a competitive binding assay to determine the IC₅₀ of an MDM2 inhibitor.

Clinical Development

As of late 2025, there is no publicly available information regarding clinical trials specifically for **AM-8735**. The initial development was attributed to Amgen, Inc.

Conclusion

AM-8735 is a potent preclinical MDM2 inhibitor that functions by disrupting the p53-MDM2 interaction, leading to the reactivation of the p53 tumor suppressor pathway. While its high potency is established, further details regarding its development, comprehensive preclinical data, and any progression into clinical trials are not widely documented in the public domain.

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